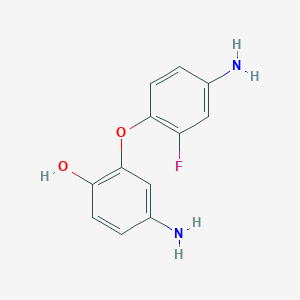
4-Amino-2-(4-amino-2-fluorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-amino-2-fluorophenoxy)phenol is an organic compound that features both amino and phenoxy functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in its structure can impart unique properties, such as increased stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-amino-2-fluorophenol with 4-nitrophenol under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures (around 100-150°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. Catalysts may also be employed to increase the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(4-amino-2-fluorophenoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for further substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenoxy derivatives.
Applications De Recherche Scientifique
4-Amino-2-(4-amino-2-fluorophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased bioactivity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-(4-amino-2-chlorophenoxy)phenol
- 4-Amino-2-(4-amino-2-bromophenoxy)phenol
- 4-Amino-2-(4-amino-2-iodophenoxy)phenol
Uniqueness
4-Amino-2-(4-amino-2-fluorophenoxy)phenol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, higher electronegativity, and enhanced bioactivity compared to its halogenated analogs. The fluorine atom can also influence the compound’s pharmacokinetics, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C12H11FN2O2 |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
4-amino-2-(4-amino-2-fluorophenoxy)phenol |
InChI |
InChI=1S/C12H11FN2O2/c13-9-5-7(14)2-4-11(9)17-12-6-8(15)1-3-10(12)16/h1-6,16H,14-15H2 |
Clé InChI |
QHWMYYWNUQEVAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


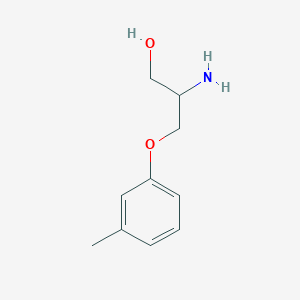
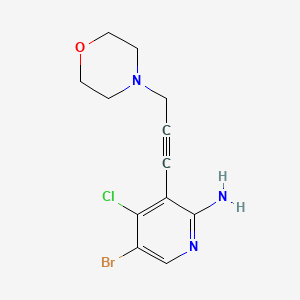
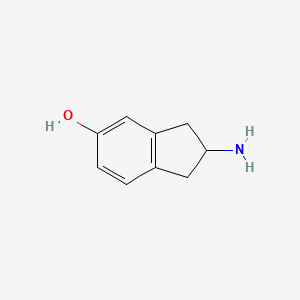
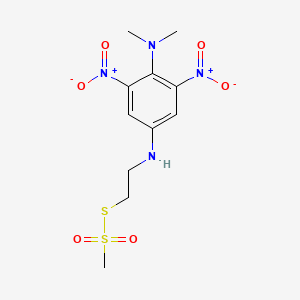
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)
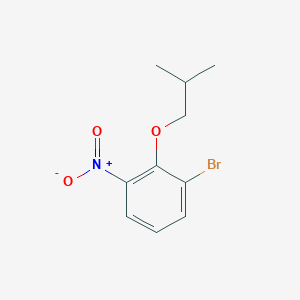
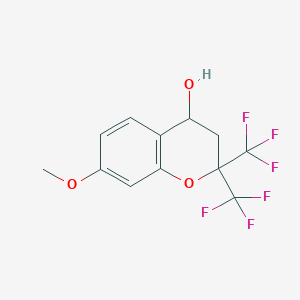
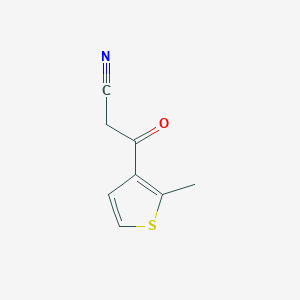



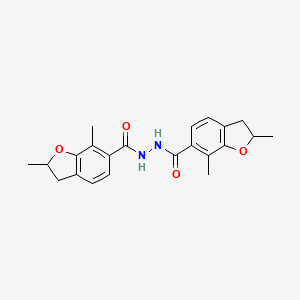
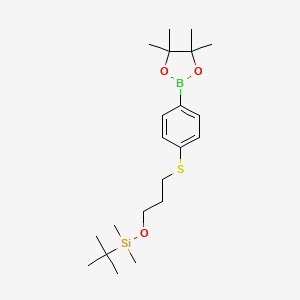
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
